molecular formula C20H19N3O3 B5227494 N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide

N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide

Cat. No. B5227494
M. Wt: 349.4 g/mol
InChI Key: CINXMSBNGIJLIP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HN1, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a hydrazinecarboxamide derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide involves its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Specifically, N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects on cancer cells. It has been found to induce oxidative stress, which can lead to DNA damage and cell death. N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research on N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One potential area of study is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide and its potential applications in the treatment of various types of cancer. Finally, more research is needed to explore the potential side effects and toxicity of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in animal models and human clinical trials.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-ethylbenzoylhydrazine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to yield N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. This synthesis method has been well-documented in scientific literature and has been used in numerous studies.

Scientific Research Applications

N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for chemotherapy.

properties

IUPAC Name

1-(2-ethylphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-13-7-4-6-10-17(13)21-20(26)23-22-19(25)16-12-11-14-8-3-5-9-15(14)18(16)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXMSBNGIJLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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